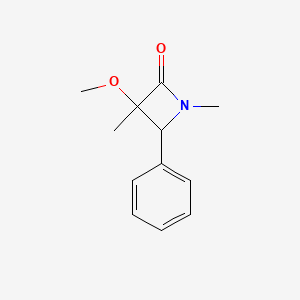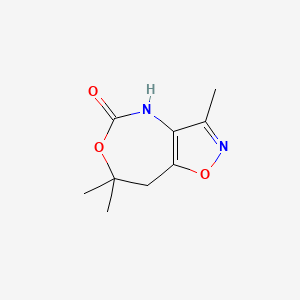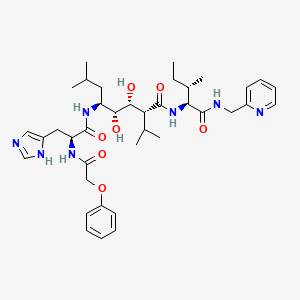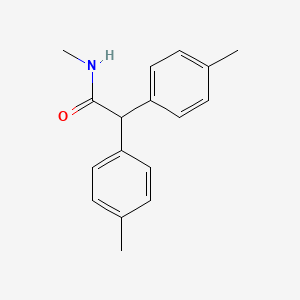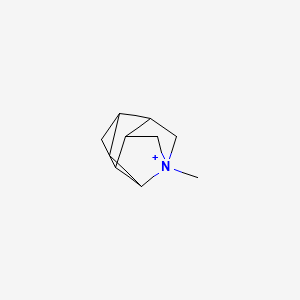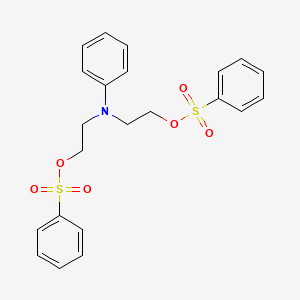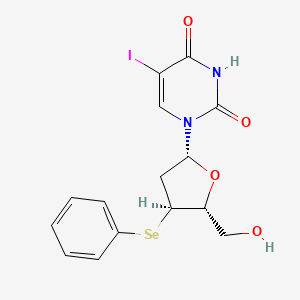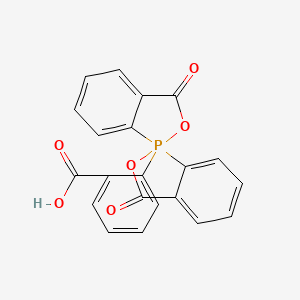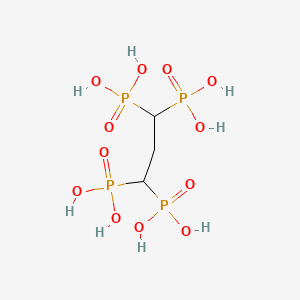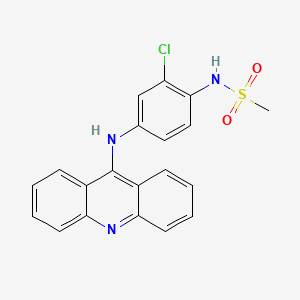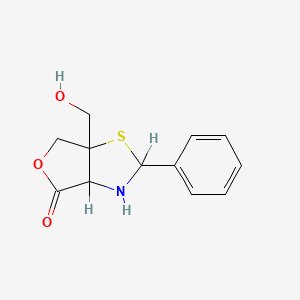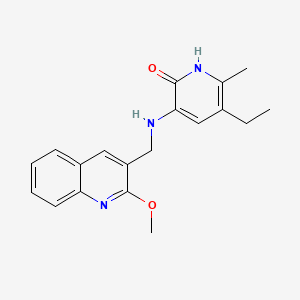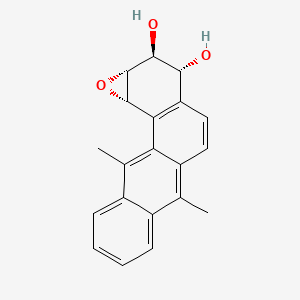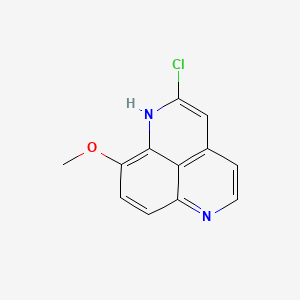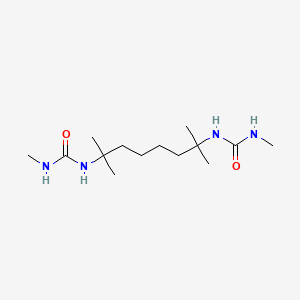
Urea, 1,1'-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and reactivity, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves several steps. The primary method includes the reaction of hexamethylene diisocyanate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of amines.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and halogenated compounds. These derivatives have distinct properties and applications in different fields.
Scientific Research Applications
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of functional groups, which can participate in various chemical pathways. These interactions lead to the formation of stable complexes and intermediates, which are crucial for its applications in different fields.
Comparison with Similar Compounds
Similar Compounds
Tetramethylurea: Similar in structure but lacks the hexamethylene bridge.
Hexamethylene diisocyanate: A precursor in the synthesis of the compound.
Methylamine: Another precursor used in the synthesis.
Uniqueness
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is unique due to its specific structural arrangement, which imparts distinct properties. The presence of the hexamethylene bridge and multiple methyl groups enhances its stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
102584-85-0 |
|---|---|
Molecular Formula |
C14H30N4O2 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
1-[2,7-dimethyl-7-(methylcarbamoylamino)octan-2-yl]-3-methylurea |
InChI |
InChI=1S/C14H30N4O2/c1-13(2,17-11(19)15-5)9-7-8-10-14(3,4)18-12(20)16-6/h7-10H2,1-6H3,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
WGZBOMPBERTLSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(C)(C)NC(=O)NC)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


